molecular formula C10H17BrO2 B14473545 Methyl 4-bromonon-2-enoate CAS No. 68597-77-3

Methyl 4-bromonon-2-enoate

Cat. No.: B14473545
CAS No.: 68597-77-3
M. Wt: 249.14 g/mol
InChI Key: ACHCTERRCSKRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromonon-2-enoate is an organic compound with the molecular formula C10H17BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the fourth carbon of a non-2-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromonon-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl non-2-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or UV light. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromonon-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form non-2-en-1-ol.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.

    Addition: Halogens (Br2, Cl2) in inert solvents like dichloromethane.

Major Products Formed

    Substitution: Formation of methyl 4-aminonon-2-enoate or methyl 4-thionon-2-enoate.

    Elimination: Formation of non-2-en-1-ol.

    Addition: Formation of vicinal dihalides or halohydrins.

Scientific Research Applications

Methyl 4-bromonon-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromonon-2-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The compound’s reactivity is influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the alkyl chain.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobut-2-enoate: A shorter chain analog with similar reactivity but different physical properties.

    Methyl 4-chloronon-2-enoate: A chlorine-substituted analog with different reactivity due to the halogen’s electronegativity.

    Methyl 4-iodonon-2-enoate: An iodine-substituted analog with higher reactivity in substitution reactions due to the larger atomic radius of iodine.

Uniqueness

Methyl 4-bromonon-2-enoate is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and physical properties. Its intermediate chain length makes it suitable for various synthetic applications, and the bromine atom provides a handle for further functionalization.

Properties

CAS No.

68597-77-3

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

methyl 4-bromonon-2-enoate

InChI

InChI=1S/C10H17BrO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9H,3-6H2,1-2H3

InChI Key

ACHCTERRCSKRDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.